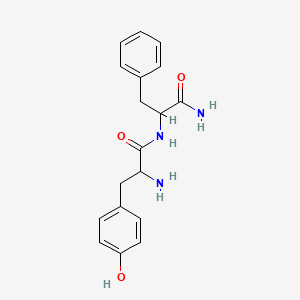

H-Tyr-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

H-Tyr-Phe-NH2 peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une résine solide, suivie d'une déprotection et d'un clivage de la résine . Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour la purification du produit final afin de garantir sa pureté et sa qualité .

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-Phe-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent cibler la liaison amide, bien que cela soit moins fréquent.

Substitution : Les cycles aromatiques de la tyrosine et de la phénylalanine peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) peut être utilisé dans des conditions douces.

Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs tels que l'acide nitrique (HNO3) ou l'acide sulfurique (H2SO4).

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés amides réduits.

Substitution : Divers composés aromatiques substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la catalyse enzymatique.

Médecine : Exploré comme analgésique potentiel en raison de son interaction avec les récepteurs opioïdes.

Mécanisme d'action

This compound exerce ses effets principalement par interaction avec les récepteurs opioïdes, en particulier le récepteur μ-opioïde. Cette interaction entraîne l'activation de voies de signalisation intracellulaires qui conduisent à des effets analgésiques. Le composé mime l'action des peptides opioïdes endogènes, conduisant à une désensibilisation des récepteurs et à une perception réduite de la douleur .

Applications De Recherche Scientifique

H-Tyr-Phe-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

Medicine: Explored as a potential analgesic due to its interaction with opioid receptors.

Mécanisme D'action

H-Tyr-Phe-NH2 exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous opioid peptides, leading to receptor desensitization and reduced perception of pain .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Tyr-D-Arg-Phe-Gly-NH2 : Un tétrapeptide présentant une activité similaire sur les récepteurs opioïdes.

H-Tyr-D-Ala-Gly-Phe-NH2 : Un autre agoniste des récepteurs opioïdes avec une séquence d'acides aminés légèrement différente.

Unicité

H-Tyr-Phe-NH2 est unique en raison de sa structure plus simple par rapport aux autres peptides opioïdes, ce qui la rend plus facile à synthétiser et à modifier. Son interaction spécifique avec les récepteurs opioïdes et son potentiel de réduction des effets secondaires par rapport aux opioïdes traditionnels mettent en évidence son potentiel thérapeutique .

Propriétés

IUPAC Name |

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLKPMVYUAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)

![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)